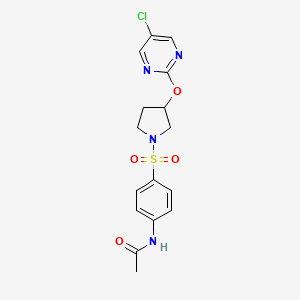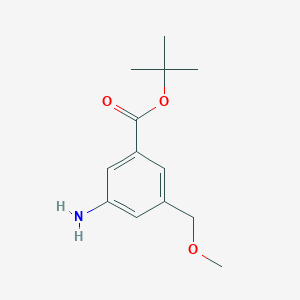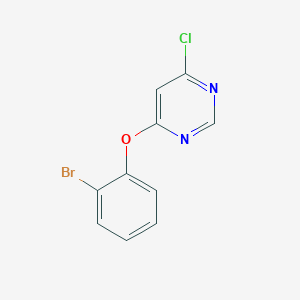
N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide” is a complex organic compound that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a sulfonyl group and an acetamide group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings would contribute to the rigidity of the molecule, while the sulfonyl and acetamide groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl and acetamide would likely make this compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been studied for its potential in crystal structure analysis. One study focused on the crystal structure of a complex containing a related metabolite, demonstrating its application in understanding the molecular interactions and structural characteristics of pharmaceutical compounds. This research provides valuable insights into the design and development of new drugs by analyzing the complex's crystal structure and its moderate antibacterial activity (Obaleye, Caira, & Tella, 2008).
Antitumor and Antimicrobial Applications
Several studies have synthesized analogues of this compound as potential antifolate agents targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial enzymes in the folate pathway. These enzymes are targeted for their roles in cancer and bacterial infections. For example, classical and nonclassical antifolates have been developed to inhibit DHFR and TS, showing potential as antitumor agents (Gangjee et al., 2007). Another study focused on synthesizing compounds for antimicrobial activity, demonstrating the broad potential of this chemical scaffold in drug development (Nunna et al., 2014).
Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Research has also been conducted on dual inhibitors of thymidylate synthase and dihydrofolate reductase, exploring the therapeutic potential of such compounds in treating diseases that require inhibition of multiple targets within the folate pathway. These studies provide evidence of the compound's versatility and effectiveness in a dual-targeted therapeutic approach (Gangjee et al., 2008).
Spectroscopic and Computational Analysis
The antiviral active molecule closely related to the compound has been characterized using Raman and Fourier transform infrared spectroscopy, complemented by ab initio calculations. This study highlights the utility of the compound in advancing the understanding of molecular properties and interactions through vibrational spectroscopy and computational analysis (Jenepha Mary, Pradhan, & James, 2022).
Multi-targeted Antifolate Research
Research into multi-targeted antifolates demonstrates the compound's potential application in developing treatments that inhibit key enzymes in cancer cell proliferation. This approach aims to increase therapeutic efficacy and reduce drug resistance by targeting multiple pathways simultaneously (Liu et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c1-11(22)20-13-2-4-15(5-3-13)26(23,24)21-7-6-14(10-21)25-16-18-8-12(17)9-19-16/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDAMCSOSFEVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B2451333.png)

![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2451340.png)

![3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride](/img/structure/B2451343.png)
![(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2451345.png)
![Furan-3-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2451346.png)
![2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2451347.png)


![N-[(4-fluorophenyl)methyl]-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2451351.png)
![1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2451352.png)